

Application Notes and Protocols for Preparing Drofenine Hydrochloride Stock Solutions

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Compound of Interest

Compound Name: *Drofenine hydrochloride*

Cat. No.: *B1670949*

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Introduction

Drofenine hydrochloride is a potent antispasmodic and anticholinergic agent utilized in research for its ability to relax smooth muscle.[1][2][3] It functions as a competitive inhibitor of butyrylcholinesterase (BChE) and interacts with muscarinic receptors.[1][4][5] Recent studies have also highlighted its role as an inhibitor of the Kv2.1 potassium channel and its interaction with TRPV3, suggesting broader therapeutic potential.[1][6][7] Accurate and consistent preparation of **Drofenine hydrochloride** stock solutions is critical for obtaining reproducible experimental results. These application notes provide detailed protocols for preparing stock solutions for both in vitro and in vivo applications, along with relevant physicochemical data and workflow diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of **Drofenine hydrochloride** is presented below.

Property	Value	Reference
Chemical Name	2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride	[3]
CAS Number	548-66-3	[2][4][5]
Molecular Formula	C ₂₀ H ₃₂ ClNO ₂	[1][2][4]
Molecular Weight	353.93 g/mol	[1][4][5]
Appearance	White to off-white solid	[2][4]
Purity	>98% (typical)	[3]

Solubility Data

The solubility of **Drofenine hydrochloride** in common laboratory solvents is crucial for preparing appropriate stock solutions. It is highly soluble in DMSO and water. For in vivo studies, multi-solvent systems are often required to achieve the desired concentration and stability.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	≥ 75 mg/mL	211.91 mM	Use fresh, non-hygroscopic DMSO for best results. [4]
Water	≥ 33.3 mg/mL	94.09 mM	For aqueous stocks, sterile filter the final solution. [4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL	7.06 mM	A common formulation for in vivo experiments. [4]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL	7.06 mM	An alternative lipid-based formulation for in vivo use. [4]

Experimental Protocols

Protocol 1: High-Concentration Stock Solution in DMSO (For In Vitro Use)

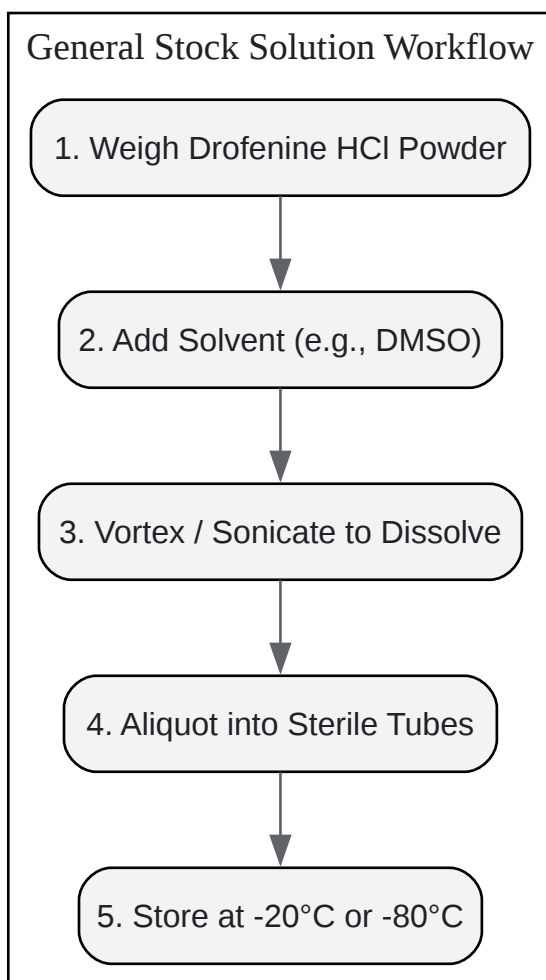
This protocol describes the preparation of a concentrated stock solution in DMSO, suitable for further dilution in cell culture media or aqueous buffers for in vitro assays.

Materials:

- **Drofenine hydrochloride** powder
- Anhydrous/fresh DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- **Weighing:** Accurately weigh the desired amount of **Drofenine hydrochloride** powder using an analytical balance. For example, to prepare 1 mL of a 75 mg/mL stock solution, weigh 75 mg of the compound.
- **Solubilization:** Add the appropriate volume of fresh DMSO to the vial containing the powder.
- **Mixing:** Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if precipitation occurs.[\[4\]](#)
- **Aliquoting:** Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[\[4\]](#)
- **Storage:** Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[4\]](#)[\[5\]](#)



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General workflow for preparing a stock solution.

Protocol 2: Working Solution for In Vivo Administration

This protocol details the preparation of a multi-solvent formulation suitable for animal studies, based on established methods.^[4] The solvents are added sequentially to ensure complete dissolution.

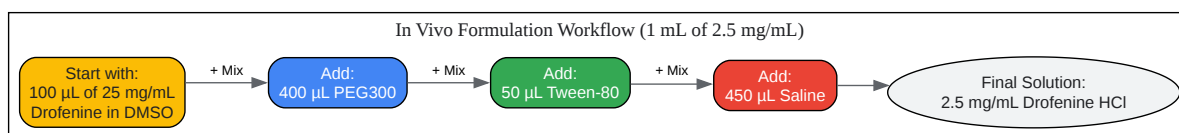
Materials:

- High-concentration **Drofenine hydrochloride** stock in DMSO (e.g., 25 mg/mL)
- PEG300 (Polyethylene glycol 300)

- Tween-80
- Saline (0.9% NaCl), sterile
- Sterile conical tubes

Procedure (to prepare 1 mL of 2.5 mg/mL working solution):

- Initial Dilution: In a sterile tube, add 100 μ L of a 25 mg/mL **Drofenine hydrochloride** DMSO stock solution.
- Add PEG300: Add 400 μ L of PEG300 to the tube and mix thoroughly until the solution is homogeneous.
- Add Tween-80: Add 50 μ L of Tween-80 and mix again until evenly distributed.
- Final Dilution with Saline: Add 450 μ L of sterile saline to bring the total volume to 1 mL. Mix well. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Usage: It is recommended to prepare this working solution fresh on the day of use.[4] If precipitation occurs, gentle heating or sonication can assist in re-dissolving the compound.



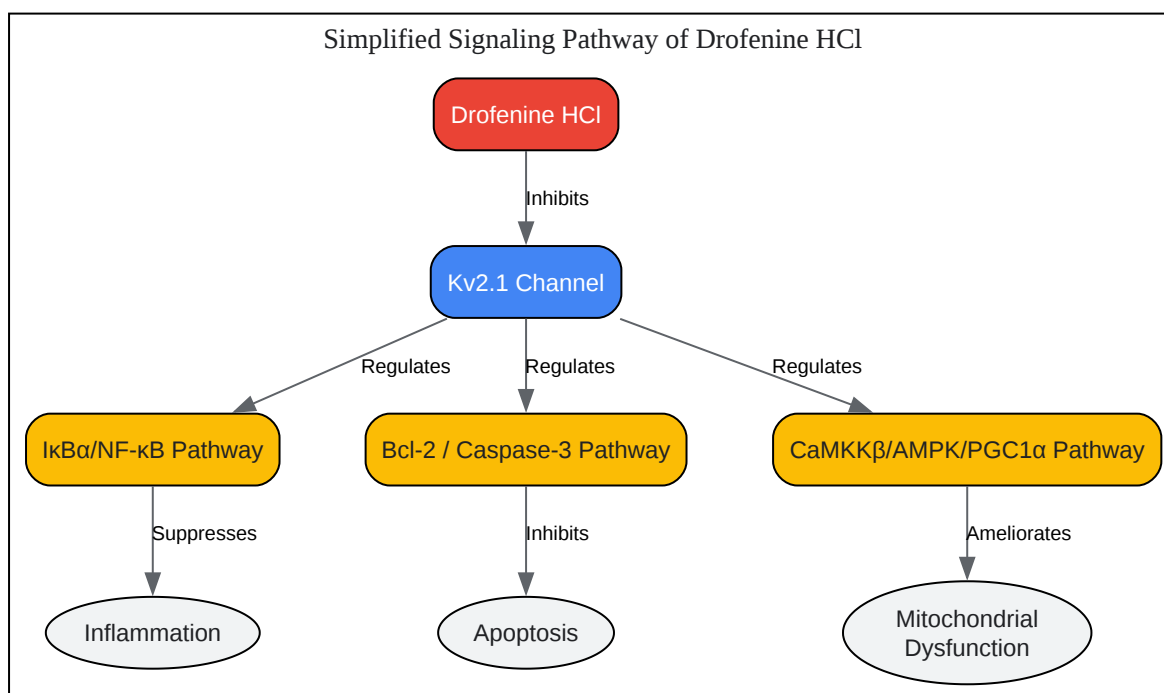
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Sequential solvent addition for in vivo formulation.

Mechanism of Action & Signaling Pathway

Drofenine hydrochloride is primarily known as an antimuscarinic agent and a competitive inhibitor of butyrylcholinesterase (BChE).[1][5] More recent research has shown it also inhibits

the Kv2.1 potassium channel.[6] This inhibition triggers several downstream effects beneficial in models of diabetic peripheral neuropathy, including the suppression of inflammation via the NF- κ B pathway, inhibition of apoptosis by regulating Bcl-2 family proteins, and amelioration of mitochondrial dysfunction through the AMPK/PGC1 α pathway.[6]



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Drofenine HCl inhibits the Kv2.1 channel and downstream pathways.

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